

electrochemical comparison of thiourea and its derivatives on metal surfaces

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Tetrahydrofurfuryl)-2-thiourea

Cat. No.: B047925

[Get Quote](#)

Electrochemical Showdown: Thiourea and Its Derivatives on Metal Surfaces

A comparative guide for researchers, scientists, and drug development professionals on the electrochemical performance of thiourea and its derivatives as corrosion inhibitors on various metal surfaces.

Thiourea and its derivatives have long been a subject of interest in the field of corrosion science due to their innate ability to mitigate the degradation of various metals. Their efficacy is largely attributed to the presence of sulfur and nitrogen atoms, which act as adsorption centers on the metal surface, forming a protective barrier against corrosive agents. This guide provides an objective comparison of the electrochemical performance of thiourea and its substituted analogues on common metal surfaces, supported by experimental data and detailed methodologies.

Performance at a Glance: A Quantitative Comparison

The inhibition efficiency of thiourea and its derivatives is a critical parameter in assessing their performance. This efficiency is influenced by factors such as the molecular structure of the inhibitor, its concentration, the nature of the corrosive medium, and the specific metal surface. The following tables summarize the quantitative data from various studies, offering a comparative overview.

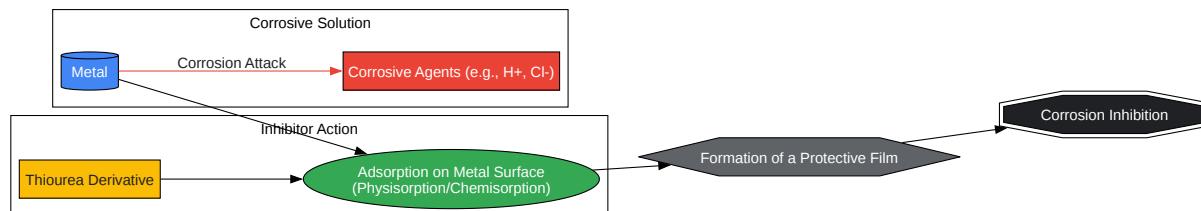
On Steel Surfaces

Inhibitor	Corrosive Medium	Concentration	Temperature (°C)	Inhibition Efficiency (%)	Measurement Technique	Reference
Thiourea	1.0 M HCl	-	-	-	-	[1]
1-phenyl-2-thiourea (PTU)	1.0 M HCl	5×10^{-3} M	60	98.96	Potentiodynamic Polarization	[1]
1,3-diisopropyl-2-thiourea (ITU)	1.0 M HCl	5×10^{-3} M	60	92.65	Potentiodynamic Polarization	[1]
Bis thiourea phthalato nickel (II) complex	0.1 M HCl	3 ppm	25	95.23	Potentiodynamic Polarization	[2]

On Copper Surfaces

Inhibitor	Corrosive Medium	Corrosion Rate (mm/year)	Measurement Technique	Reference
Thiourea (tu)	Acetonitrile	-	Potentiodynamic Polarization	[3][4]
Diphenylthiourea (dptu)	Acetonitrile	4.52×10^{-4}	Potentiodynamic Polarization	[3][4]
Phenylthiourea (ptu)	Acetonitrile	-	Potentiodynamic Polarization	[3][4]
Ethylenethiourea (etu)	Acetonitrile	2.27×10^{-4}	Potentiodynamic Polarization	[3][4]

On Aluminum Surfaces


Inhibitor	Corrosive Medium	Concentration	Inhibition Efficiency (%)	Measurement Technique	Reference
Thiourea	20% HNO ₃	250 ppm	55	Weight Loss	[5]
Phenyl thiourea	20% HNO ₃	250 ppm	68	Weight Loss	[5]
o-chloro-phenyl thiourea	20% HNO ₃	250 ppm	68	Weight Loss	[5]
p-chloro-phenyl thiourea	20% HNO ₃	250 ppm	70	Weight Loss	[5]
1:3 Di-phenyl thiourea	20% HNO ₃	250 ppm	55	Weight Loss	[5]

The Mechanism of Protection: An Adsorption-Based Defense

The primary mechanism by which thiourea and its derivatives protect metal surfaces from corrosion is through the adsorption of the inhibitor molecules onto the metal surface. This process can be broadly categorized into two types:

- Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
- Chemisorption: This is characterized by the formation of covalent bonds between the heteroatoms (sulfur and nitrogen) of the inhibitor and the metal atoms. The lone pair electrons on these atoms, along with π -electrons from any aromatic rings, facilitate the formation of a coordinate covalent bond with the vacant d-orbitals of the metal.[6]

This adsorbed layer acts as a physical barrier, effectively blocking the active sites for corrosion and hindering the electrochemical reactions of metal dissolution and hydrogen evolution.[6]

[Click to download full resolution via product page](#)

Mechanism of corrosion inhibition by thiourea derivatives.

Experimental Corner: Protocols for Evaluation

The assessment of corrosion inhibition efficiency relies on well-defined electrochemical techniques. Below are detailed methodologies for two key experiments.

Potentiodynamic Polarization

This technique provides information on the kinetics of anodic and cathodic reactions.

1. Electrode Preparation:

- Mechanically polish the working electrode (e.g., steel, copper, or aluminum coupon) with a series of silicon carbide papers of decreasing grit size (e.g., 240 to 600 grit).
- Degrease the electrode with a suitable solvent like acetone and rinse with distilled water.[\[7\]](#)
- Ensure the time between preparation and immersion in the electrochemical cell is minimal.[\[7\]](#)

2. Electrochemical Cell Setup:

- Use a standard three-electrode cell configuration: a working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g.,

platinum wire or graphite rod).

- Fill the cell with the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at various concentrations.

3. Measurement:

- Allow the system to stabilize by measuring the open-circuit potential (OCP) for a defined period (e.g., 30-60 minutes).
- Scan the potential in both anodic and cathodic directions from the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).^[8]
- Record the resulting current density.

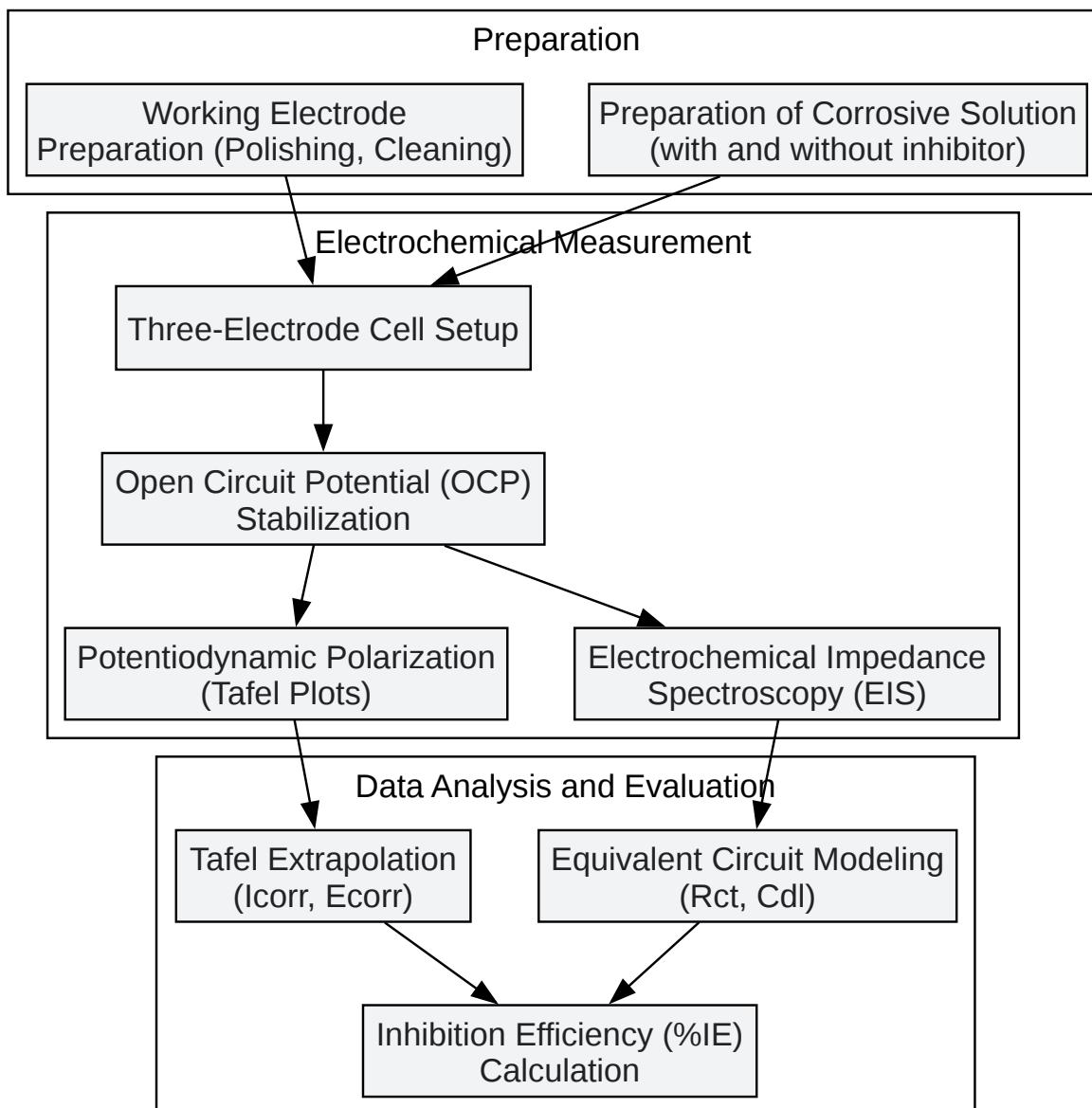
4. Data Analysis:

- Plot the potential versus the logarithm of the current density (Tafel plot).
- Determine the corrosion potential (E_{corr}) and corrosion current density (I_{corr}) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.
- Calculate the inhibition efficiency (%IE) using the formula: $\%IE = [(I_{corr_blank} - I_{corr_inh}) / I_{corr_blank}] \times 100$ where I_{corr_blank} and I_{corr_inh} are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides insights into the properties of the protective film and the kinetics of the corrosion process.

1. Electrode and Cell Setup:


- Follow the same preparation and setup procedures as for potentiodynamic polarization.

2. Measurement:

- After the OCP has stabilized, apply a small amplitude sinusoidal AC potential (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[9]
- Measure the resulting AC current to determine the impedance of the system at each frequency.

3. Data Analysis:

- Represent the impedance data as Nyquist and Bode plots.
- Model the data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (R_s), charge transfer resistance (R_{ct}), and double-layer capacitance (C_{dl}).
- A higher R_{ct} value in the presence of the inhibitor indicates better corrosion protection.
- Calculate the inhibition efficiency (%IE) using the formula: $\%IE = [(R_{ct_inh} - R_{ct_blank}) / R_{ct_inh}] \times 100$ where R_{ct_blank} and R_{ct_inh} are the charge transfer resistances in the absence and presence of the inhibitor, respectively.[10]

[Click to download full resolution via product page](#)

General experimental workflow for evaluating corrosion inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 6. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 7. [farsi.msrpco.com](https://www.farsi.msrpco.com) [farsi.msrpco.com]
- 8. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 9. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 10. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [electrochemical comparison of thiourea and its derivatives on metal surfaces]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b047925#electrochemical-comparison-of-thiourea-and-its-derivatives-on-metal-surfaces>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com